![molecular formula C12H11N3O3S B5793861 N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)
N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide, also known as PSOPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonylcarboximidamides and has a molecular formula of C13H11N3O3S.
Wirkmechanismus
N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide inhibits PTPs by binding to the active site of the enzyme and preventing the dephosphorylation of target proteins. This leads to the activation of signaling pathways that are important for cell growth, differentiation, and survival. N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide has been shown to have a high selectivity for PTPs and does not affect other phosphatases or kinases.
Biochemical and Physiological Effects:
N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide has been shown to have various biochemical and physiological effects on cells. It has been shown to stimulate the proliferation of T cells and enhance their cytokine production. N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PTPs and has been shown to have a high degree of specificity for these enzymes. N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide is also stable and can be easily synthesized in the laboratory. However, one limitation of N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide. One area of research is the development of more potent and selective inhibitors of PTPs. Another area of research is the identification of new targets for N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide and its derivatives. N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide has also been studied for its potential applications in the treatment of autoimmune disorders and diabetes, and further research in these areas is needed. Additionally, the development of new synthetic methods for N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide and its derivatives could lead to more efficient and cost-effective production of these compounds.
Synthesemethoden
The synthesis of N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-pyridinecarboximidamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research is its use as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of cellular signaling pathways and are involved in various diseases such as cancer, diabetes, and autoimmune disorders. N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide has been shown to selectively inhibit PTPs and has potential therapeutic applications in the treatment of these diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c13-12(11-8-4-5-9-14-11)15-18-19(16,17)10-6-2-1-3-7-10/h1-9H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZDQVOIEAHXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5793785.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5793791.png)
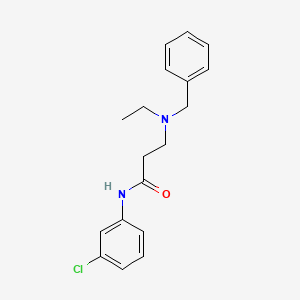
![N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)
![2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5793821.png)
![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)
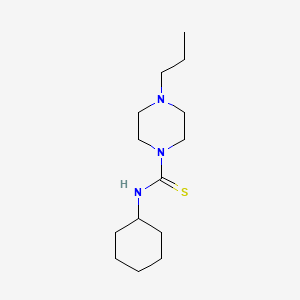
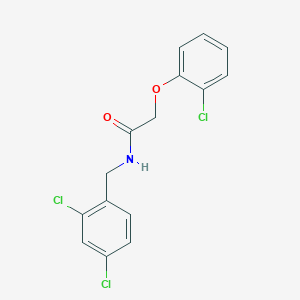
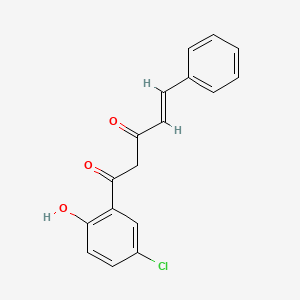
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)
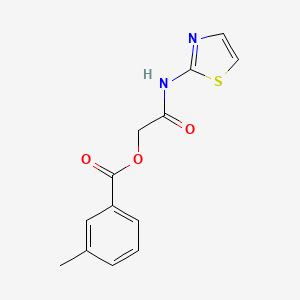
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)